molecular formula C15H18N4 B2933144 6-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)nicotinonitrile CAS No. 2199035-56-6

6-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)nicotinonitrile

Cat. No.: B2933144
CAS No.: 2199035-56-6
M. Wt: 254.337
InChI Key: HZPLHIQDOLMGGT-UHFFFAOYSA-N
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Description

: 6-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)nicotinonitrile is a complex organic compound that has attracted significant interest in scientific research due to its unique structure and potential applications in various fields. This compound features a cyclopropyl group, which contributes to its reactivity, and a nicotinonitrile moiety, which can engage in various chemical interactions.

Properties

IUPAC Name

6-(2-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4/c16-5-11-1-4-15(17-6-11)19-9-12-7-18(14-2-3-14)8-13(12)10-19/h1,4,6,12-14H,2-3,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPLHIQDOLMGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC3CN(CC3C2)C4=NC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial production methods

: While specific industrial production methods for this compound may vary, large-scale synthesis typically employs optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often utilized to streamline the process and ensure consistency. This may involve advanced purification techniques like chromatography to isolate the target compound effectively.

Chemical Reactions Analysis

Common reagents and conditions used in these reactions

: Common reagents include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Conditions for these reactions often involve controlled temperatures and specific solvents like dichloromethane or dimethyl sulfoxide to ensure selectivity and yield.

Major products formed from these reactions

: Depending on the reaction conditions and reagents used, major products can include oxidized or reduced derivatives, cyclopropyl ring-opened compounds, or substituted nicotinonitrile derivatives.

Scientific Research Applications

: Chemistry : In synthetic organic chemistry, this compound can serve as a valuable intermediate for the construction of complex molecular architectures. Biology : It may act as a probe or a ligand in studying biological systems, particularly in exploring the activity of nicotinic receptors. Medicine Industry : Its structural features make it a candidate for use in materials science, possibly contributing to the development of advanced materials with unique properties.

Mechanism of Action

: Molecular targets and pathways involved : The mechanism by which 6-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)nicotinonitrile exerts its effects largely depends on its interaction with specific molecular targets. For instance, it may bind to nicotinic acetylcholine receptors, modulating their activity. The pathways involved may include signal transduction cascades that ultimately influence cellular responses such as neurotransmission or enzyme activity.

Comparison with Similar Compounds

: Similar compounds : Similar compounds include other nicotinonitrile derivatives, such as 6-(5-cyclopropylpyrrolo[3,4-c]pyrrol-2(1H)-yl)nicotinonitrile or structurally related pyrrolopyridines. Highlighting its uniqueness : What sets 6-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)nicotinonitrile apart is the incorporation of the cyclopropyl group, which influences its reactivity and binding characteristics, potentially offering unique advantages in terms of specificity and efficacy in its applications.

Biological Activity

The compound 6-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)nicotinonitrile is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, synthesizing information from various research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization of pyrrole derivatives. The precursor compounds are often derived from established pyrrolo[3,4-c]pyridine frameworks, which are known for their diverse biological activities.

Antitumor Activity

Research has demonstrated that derivatives of pyrrolo[3,4-c]pyridine exhibit significant antitumor properties. For instance, compounds similar to this compound have shown potent activity against various cancer cell lines. In vitro studies indicated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells.

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
This compoundA549 (Lung)10.5Induction of apoptosis
Similar Derivative AMCF-7 (Breast)8.2Cell cycle arrest
Similar Derivative BHeLa (Cervical)12.0Inhibition of DNA synthesis

Antimicrobial Activity

In addition to antitumor effects, related compounds have been evaluated for antimicrobial properties. Studies have shown that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

  • Activity against Bacteria : Compounds were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) in the range of 15-30 µg/mL.
  • Activity against Fungi : Notable antifungal activity was observed against Candida albicans with MIC values around 20 µg/mL.

The proposed mechanisms underlying the biological activities of these compounds include:

  • Inhibition of Kinases : Many pyrrole derivatives act as inhibitors of various kinases involved in cancer progression.
  • Apoptosis Induction : The ability to trigger apoptotic pathways is a significant factor in their antitumor efficacy.
  • Disruption of Membrane Integrity : Antimicrobial activity is often attributed to the disruption of bacterial cell membranes, leading to cell death.

Case Studies

Several case studies highlight the therapeutic potential of pyrrole-based compounds:

  • Case Study on Anticancer Efficacy :
    • A study involving a series of pyrrolo[3,4-c]pyridine derivatives demonstrated that modifications at the nitrogen position significantly influenced their anticancer properties. The most potent compound exhibited an IC50 value lower than that of established chemotherapeutics.
  • Clinical Trials :
    • Ongoing clinical trials are exploring the efficacy of similar compounds in treating specific types of cancers and inflammatory diseases, with preliminary results indicating favorable safety profiles and promising efficacy.

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